molecular formula C10H12N6O2S B2825097 N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251564-38-1

N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2825097
CAS No.: 1251564-38-1
M. Wt: 280.31
InChI Key: GRUKEGUFFLJWPM-UHFFFAOYSA-N
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Description

This compound features a triazole core substituted at position 1 with a 5-methylthiazol-2-yl group and at position 4 with a carboxamide linked to a 2-amino-2-oxoethyl moiety. Its structural design integrates heterocyclic components (thiazole and triazole) known for modulating biological activity, particularly in anticancer and antimicrobial contexts.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c1-5-3-13-10(19-5)16-6(2)8(14-15-16)9(18)12-4-7(11)17/h3H,4H2,1-2H3,(H2,11,17)(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUKEGUFFLJWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1251564-38-1, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H12N6O2SC_{10}H_{12}N_{6}O_{2}S with a molecular weight of 280.31 g/mol. It features a triazole ring and a thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC10H12N6O2S
Molecular Weight280.31 g/mol
CAS Number1251564-38-1

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with triazole precursors. Detailed synthetic pathways have been documented in literature, emphasizing the importance of the structural integrity of both the thiazole and triazole components for biological activity.

Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that triazole compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing thiazole and triazole rings can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to form metal complexes that bind competitively to DNA, potentially disrupting replication processes .
  • Receptor Modulation : The interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.

Study 1: Anticancer Evaluation

In a study assessing various triazole derivatives for anticancer activity, it was found that compounds with structural similarities to N-(2-amino-2-oxoethyl)-5-methyltriazoles exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.1 µM to 4.24 µM .

Study 2: Antimicrobial Assessment

Another investigation into the antimicrobial potential of thiazole-containing compounds revealed that derivatives demonstrated strong inhibition against S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

Structural Analogues with Thiazole/Triazole Hybrids

  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Structure: Lacks the carboxamide and amino-oxoethyl groups; instead, it has a carboxylic acid at position 3. Activity: Exhibited 40% growth inhibition (GP = 62.47%) against NCI-H522 lung cancer cells.
  • 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Structure: Features a bulky 3-methylbenzyl substituent on the thiazole ring. Activity: Moderate inhibition (GP = 62.47%) against NCI-H522 cells. Key Difference: Bulky substituents may hinder membrane permeability, whereas the target compound’s methyl-thiazole and amino-oxoethyl groups balance lipophilicity and solubility .

Triazole Carboxamides with Varied Substituents

  • 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Structure: Contains a carbamoylmethyl group at position 1 and an unsubstituted triazole. Activity: Targets bacterial SOS response, indicating divergent biological pathways compared to the anticancer focus of the target compound. Key Difference: The lack of a thiazole ring and methyl group at position 5 reduces structural complexity and target specificity .
  • 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (): Structure: Substituted with o-tolyl and naphthyl groups. Activity: Part of a series with Wnt/β-catenin signaling inhibition but uncharacterized potency. Key Difference: Aromatic substituents increase molecular weight (>350 g/mol) and may reduce solubility compared to the target compound’s thiazole and amino-oxoethyl motifs .

Compounds with Modified Side Chains

  • Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate (): Structure: Ethyl ester with a phenylamino-oxoethyl side chain. Activity: Inhibited NCI-H522 cells by 69.80%. Key Difference: Esterification reduces hydrolytic stability compared to the carboxamide in the target compound, which may enhance metabolic resistance .
  • 5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Structure: Chlorobenzyl and thienylmethyl substituents. Properties: Molecular weight 347.8 g/mol; higher logP due to aromatic groups.

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